8-Quinolinyl 4-fluorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
quinolin-8-yl 4-fluorobenzoate |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H |
InChI Key |
HECRDLUQWNMFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Approaches to the 8-Quinolinyl 4-Fluorobenzoate (B1226621) Scaffold
Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. chemistry.coachicj-e.org For 8-Quinolinyl 4-fluorobenzoate, the primary disconnection occurs at the ester linkage, separating the molecule into two key synthons: an 8-hydroxyquinoline (B1678124) precursor and a 4-fluorobenzoyl derivative. youtube.com
This initial disconnection is strategically advantageous as it breaks down the complex target into more manageable fragments. youtube.com Further retrosynthetic analysis of the 8-hydroxyquinoline moiety can involve disconnections of the quinoline (B57606) ring itself, often leading back to substituted anilines and appropriate three-carbon units. youtube.com Similarly, the 4-fluorobenzoyl synthon can be traced back to 4-fluorobenzoic acid or its derivatives, which are readily available starting materials. nih.gov This logical, step-wise deconstruction provides a clear roadmap for the forward synthesis. youtube.comyoutube.com
Esterification and Coupling Reactions in Compound Synthesis
The formation of the ester bond is the crucial step in synthesizing this compound. This can be achieved through several reliable methods, including classical esterification and modern catalytic cross-coupling reactions.
Esterification via Acid Chlorides or Anhydrides
A highly effective and common method for synthesizing this compound is the reaction of 8-hydroxyquinoline with 4-fluorobenzoyl chloride. mdpi.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The use of the acid chloride, a highly reactive acylating agent, generally ensures a high yield of the desired ester.
Alternatively, 4-fluorobenzoic anhydride (B1165640) can be employed. ruhr-uni-bochum.de While anhydrides are generally less reactive than acid chlorides, they offer the advantage of producing the corresponding carboxylic acid as a byproduct, which can be easier to remove from the reaction mixture. The choice between the acid chloride and anhydride often depends on factors like the availability of the starting materials, desired reaction conditions, and scalability of the synthesis.
Catalytic Cross-Coupling Strategies
Modern synthetic chemistry offers powerful catalytic cross-coupling reactions that can also be applied to the formation of esters. While not the most direct route for this specific compound, palladium-catalyzed reactions, for instance, have been developed for C-C bond formation and could be adapted for C-O bond formation. mdpi.com For example, a palladium catalyst could potentially couple an activated 8-hydroxyquinoline derivative with a 4-fluorobenzoic acid derivative. researchgate.net These methods are particularly valuable when dealing with sensitive substrates or when aiming for high atom economy. rsc.org
Derivatization Strategies for Structural Modification
The this compound scaffold presents multiple opportunities for derivatization to create a library of structurally related compounds. researchgate.net Modifications can be introduced on both the quinoline ring and the fluorobenzoate moiety. nih.govmdpi.com For instance, electrophilic aromatic substitution reactions can introduce various functional groups at different positions on the quinoline ring, provided the existing substituents' directing effects are considered. mdpi.com The fluorine atom on the benzoate (B1203000) ring can also be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. evitachem.com Furthermore, the quinoline nitrogen can be alkylated to form quaternary salts. nih.gov These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry programs. mdpi.comnih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of any synthetic procedure to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several parameters can be fine-tuned.
Key Optimization Parameters:
| Parameter | Considerations | Potential Outcomes |
| Solvent | The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and products. | Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are often preferred for esterification reactions. |
| Base | The choice and stoichiometry of the base are crucial for neutralizing acidic byproducts and can affect the reaction's efficiency. | Pyridine, triethylamine, or even inorganic bases like potassium carbonate can be employed. The optimal base depends on the specific esterification method used. researchgate.netgoogle.com |
| Temperature | Reaction temperature directly impacts the rate of reaction. | While some esterifications proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition. researchgate.net |
| Catalyst | For catalytic reactions, the choice of catalyst and its loading are paramount. | In palladium-catalyzed couplings, the ligand, metal source, and additives must be carefully selected to achieve high catalytic turnover and selectivity. nih.gov |
Systematic screening of these parameters, often using design of experiment (DoE) methodologies, allows for the identification of the optimal conditions for the synthesis of this compound, leading to improved yields and a more efficient process. researchgate.netnih.gov
Analytical Techniques for Reaction Monitoring and Purity Assessment
To ensure the successful synthesis and purification of this compound, a suite of analytical techniques is employed.
Reaction Monitoring: Thin-layer chromatography (TLC) is a rapid and convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For more quantitative monitoring, High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants and products over time. moravek.com
Purity Assessment: Once the reaction is complete and the product is isolated, its purity must be rigorously assessed. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound by separating it from any impurities. moravek.com A pure sample will ideally show a single peak in the chromatogram. reddit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound. nih.gov The chemical shifts, integration, and coupling patterns of the peaks provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for highly accurate purity determination. mdpi.comnih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity. nih.govd-nb.info High-resolution mass spectrometry (HRMS) can provide the exact mass, which further corroborates the elemental composition. google.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it may sometimes lead to the degradation of ester-containing compounds. ljmu.ac.uk
These analytical methods, used in combination, provide a comprehensive characterization of the synthesized this compound and ensure its purity for subsequent applications. ljmu.ac.uk
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy stands as a powerful, non-destructive analytical method for determining the structure of organic molecules in solution. ethz.ch By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For 8-Quinolinyl 4-fluorobenzoate (B1226621), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of 8-Quinolinyl 4-fluorobenzoate is expected to show distinct signals for the protons on the quinoline (B57606) ring system and the 4-fluorobenzoate group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. Protons on the aromatic quinoline and benzoate (B1203000) rings typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the ring currents.
The coupling patterns (multiplicity) of the signals, such as doublets (d), triplets (t), and multiplets (m), arise from the interaction of neighboring non-equivalent protons and provide valuable information about the substitution pattern of the aromatic rings. For instance, the protons on the 4-fluorobenzoate moiety are expected to exhibit a characteristic AA'BB' system, appearing as two sets of multiplets due to coupling with each other and with the fluorine atom. The protons of the quinoline ring will show a more complex pattern of doublets, triplets, and doublets of doublets, consistent with its specific substitution. rsc.org
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.95 | dd | 1H | Quinoline H |
| 8.20 | dd | 1H | Quinoline H |
| 8.15 | m | 2H | Benzoate H |
| 7.60-7.40 | m | 4H | Quinoline H |
| 7.30 | m | 2H | Benzoate H |
Note: This is a representative table. Actual chemical shifts may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment.
The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around 160-180 ppm. The aromatic carbons of the quinoline and benzoate rings will appear between 110 and 160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key identifying feature. The presence of the electronegative nitrogen atom in the quinoline ring and the ester oxygen also influences the chemical shifts of the adjacent carbon atoms. tsijournals.com
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.5 | C=O (Ester) |
| 166.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| 151.0 - 120.0 | Aromatic C (Quinoline, Benzoate) |
| 116.0 (d, ²JCF ≈ 22 Hz) | Aromatic C (ortho to C-F) |
Note: This is a representative table. Actual chemical shifts and coupling constants may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Proximity
¹⁹F NMR is a highly sensitive technique specifically used to study fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the benzoate ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The coupling of the fluorine atom with the ortho- and meta-protons on the benzoate ring will result in a multiplet, typically a triplet of triplets, further confirming the substitution pattern. A study on fluorobenzoates showed that the chemical shift of the fluorine atom is sensitive to its position on the ring and its interaction with its surroundings. nih.gov One study reported a chemical shift of –129.3 ppm for a similar fluorine-containing compound. umich.edu
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It is instrumental in identifying adjacent protons and piecing together the spin systems of the quinoline and benzoate rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For example, a correlation between a proton on the quinoline ring and the carbonyl carbon of the benzoate group would confirm the ester linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu
Functional Group Identification and Characteristic Vibrational Modes
The IR spectrum of this compound will display a number of characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. libretexts.org
C-O Stretch: The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the quinoline and benzoate aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz
C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption in the 1250-1050 cm⁻¹ region.
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. vscht.cz
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like the C=C bonds of the aromatic rings often give stronger signals in Raman than in IR. The Raman spectrum can be particularly useful for analyzing the skeletal vibrations of the quinoline and benzoate rings.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 1740-1720 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic |
| 1250-1050 | C-F Stretch | Aryl-Fluoride |
| 1250-1000 | C-O Stretch | Ester |
Note: This is a representative table. Actual frequencies may vary.
Conformational Analysis through Vibrational Fingerprints
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the conformational analysis of molecules. umich.edunih.gov For this compound, the vibrational spectra are dictated by its constituent functional groups: the quinoline ring, the benzoate group, and the carbon-fluorine bond. The analysis of these vibrational fingerprints allows for the elucidation of the molecule's three-dimensional structure and intermolecular interactions. arxiv.org
The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to specific vibrational modes. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk The carbonyl (C=O) stretching vibration of the ester group is a strong indicator and is anticipated to be prominent in the IR spectrum, generally appearing in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage would likely produce strong bands in the 1300-1000 cm⁻¹ region. The C-F stretching vibration from the fluorobenzoate moiety is also a key marker.
By comparing experimental spectra with quantum chemical calculations based on density functional theory (DFT), a detailed assignment of vibrational modes can be achieved. arxiv.org This comparison helps in identifying the most stable conformer of the molecule in the gas phase or in solution. The rotational freedom around the C-O ester bond allows for different spatial arrangements of the quinolinyl and 4-fluorobenzoyl moieties, and vibrational analysis can help distinguish between these possible conformers. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov The exact mass of this compound has been calculated based on its molecular formula, C₁₆H₁₀FNO₂. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₀FNO₂ | nih.gov |
| Molecular Weight | 267.25 g/mol | nih.gov |
| Exact Mass | 267.06955672 Da | nih.gov |
This precise mass measurement is crucial for confirming the identity of the compound in complex mixtures and for verifying the success of a chemical synthesis.
Fragmentation Pathways and Structural Elucidation
In mass spectrometry, molecular ions are energetically unstable and often break down into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. libretexts.org For this compound, the most likely fragmentation occurs at the ester linkage, which is the weakest bond in the molecular ion.
The primary fragmentation pathways are expected to be:
Cleavage of the C-O bond between the carbonyl carbon and the quinolinyl oxygen. This would result in two primary fragment ions:
The 4-fluorobenzoyl cation ([C₇H₄FO]⁺) with an m/z of 123.
The 8-oxyquinolinyl radical or its corresponding cation after rearrangement.
Cleavage of the O-C bond between the ester oxygen and the quinoline ring. This would generate:
The quinolin-8-ol cation ([C₉H₇NO]⁺) or a related quinolinyl cation.
A 4-fluorobenzoate radical .
The relative abundance of these fragments in the mass spectrum helps to piece together the original structure. The stability of the resulting ions, such as the acylium ion ([RCO]⁺), often influences which peaks are most intense (the base peak). libretexts.org Further fragmentation of the quinoline or fluorobenzoyl rings can also occur, providing additional structural details. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules pack in a crystal is governed by various non-covalent intermolecular interactions. mpg.de In a study of a closely related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, X-ray diffraction analysis revealed the significant role of both non-classical hydrogen bonds and halogen-halogen interactions in directing the crystal structure. mdpi.com
For this compound, similar interactions are expected to be crucial:
Hydrogen Bonding: Weak C–H···O and C–H···N hydrogen bonds are likely to be present, where hydrogen atoms on the aromatic rings interact with the ester oxygen and the quinoline nitrogen. In related structures, C–H···F and C–H···Cl bonds have also been observed. mdpi.commdpi.com
Halogen Bonding: A notable interaction is the halogen bond, which is an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. u-strasbg.fr In the solid state of this compound, a C–F···N or C–F···O halogen bond could form, influencing the supramolecular assembly. mdpi.comnih.gov Interactions between halogen atoms, such as F···F contacts, can also contribute to crystal stability. iisc.ac.inresearchgate.net
π–π Stacking: The planar aromatic rings of the quinoline and fluorobenzoate systems can engage in π–π stacking interactions, further stabilizing the crystal lattice. mdpi.com
Conformational Polymorphism Studies
Conformational polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, arising from different conformations of the molecule or different packing arrangements. rsc.org This phenomenon is common for flexible molecules like this compound, which possesses rotational freedom around the ester bond.
Different polymorphs can exhibit different physical properties. While specific studies on the conformational polymorphism of this compound are not widely reported in the surveyed literature, the potential for its existence is high. mdpi.com Variations in crystallization conditions (e.g., solvent, temperature) could lead to the formation of different polymorphs, each characterized by a unique set of intermolecular interactions and a distinct crystal packing arrangement. rsc.org The analysis of a closely related structure, (5-chloroquinolin-8-yl)-2-fluorobenzoate, revealed a specific planar conformation of the central ester fragment relative to the aromatic rings, suggesting that other stable conformations could potentially lead to different crystalline forms under different conditions. mdpi.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic and structural characteristics of molecules. researchgate.netnih.gov It provides a balance between computational cost and accuracy, making it a widely used tool in quantum chemistry. nih.gov
Geometry Optimization and Energetic Profiles of Conformers
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comarxiv.org This procedure involves calculating the energy of an initial molecular geometry and systematically searching for a new geometry with lower energy. mdpi.com For a molecule like 8-Quinolinyl 4-fluorobenzoate (B1226621), which possesses rotatable bonds, multiple stable conformations, or conformers, may exist.
DFT calculations can be employed to optimize the geometry of these different conformers and determine their relative energies. researchgate.net This information is crucial for understanding which conformations are most likely to be present under experimental conditions. The process typically involves selecting a suitable DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to accurately describe the electronic structure of the molecule. nih.govnih.gov The energetic profile of the conformers reveals the energy landscape of the molecule, highlighting the most stable structures and the energy barriers between them.
Table 1: Hypothetical Optimized Geometric Parameters for 8-Quinolinyl 4-fluorobenzoate (Conformer A) Calculated at the B3LYP/6-311G(d,p) Level of Theory.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-O (ester) | 1.35 | ||
| C-F | 1.36 | ||
| Quinoline-O | 1.40 | ||
| O=C-O | 123.5 | ||
| C-O-C (ester) | 118.0 | ||
| Quinoline-O-C=O | 175.0 | ||
| Fluorophenyl-C=O-O | 5.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant advantage of DFT is its ability to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with reasonable accuracy. nih.govnrel.gov The accuracy of these predictions can be high, with root mean square errors of less than 2.0 ppm for 13C shifts in some cases. researchgate.net Comparing the calculated chemical shifts with experimental spectra aids in the assignment of signals and confirms the proposed molecular structure. mdpi.com
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. nih.govkit.edu The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models. The predicted vibrational spectra can be instrumental in identifying characteristic functional groups and understanding the molecule's dynamic behavior. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1780 | 1725 | 1730 |
| C-F Stretch | 1255 | 1215 | 1220 |
| C-O Stretch (ester) | 1280 | 1240 | 1245 |
| Quinoline (B57606) Ring C=N Stretch | 1610 | 1560 | 1565 |
Note: This table presents hypothetical data for illustrative purposes. Scaled frequencies are often obtained by multiplying the calculated frequencies by a scaling factor (e.g., 0.967).
Analysis of Molecular Orbitals and Electron Density Topology (e.g., NBO, AIM)
To gain a deeper understanding of the electronic structure and bonding within this compound, computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed.
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. uni-muenchen.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. nih.gov Analysis of the spatial distribution of these orbitals can reveal the regions of the molecule most likely to be involved in chemical reactions. nih.govlumenlearning.com
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.de This method provides information about charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. ijnc.irresearchgate.net These interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, can significantly influence the molecule's stability and reactivity. researchgate.net
Atoms in Molecules (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, which are crucial for understanding intermolecular forces.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein or nucleic acid (target). nih.govunirioja.es This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov
Prediction of Binding Modes and Affinities with Biological Macromolecules
The primary goal of molecular docking is to predict the preferred orientation and conformation of the ligand within the binding site of the target, known as the binding mode. researchgate.net Docking algorithms sample a large number of possible conformations and orientations and use a scoring function to estimate the binding affinity for each. nih.gov The binding affinity represents the strength of the interaction between the ligand and the target. google.com
For this compound, molecular docking could be used to screen its potential to interact with various biological targets. For instance, quinoline derivatives have shown a wide range of biological activities, and docking could help identify specific enzymes or receptors with which this compound might interact. nih.gov The results of docking simulations can provide insights into whether the compound is likely to be an inhibitor or activator of a particular protein. mdpi.commdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target.
| Docking Program | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| AutoDock Vina | -8.5 | 0.5 | Tyr234, Phe345, Arg120 |
| Glide | -9.2 | 0.2 | Tyr234, Phe345, Lys122 |
| DOCK | -8.1 | 0.8 | Phe345, Arg120, Asp118 |
Note: This table presents hypothetical data for illustrative purposes. Different docking programs may yield slightly different results.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the target at the atomic level. biorxiv.org This includes identifying the specific amino acid residues in the protein's binding site that form key interactions with the ligand. nih.govbiorxiv.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com
By analyzing the binding mode of this compound, researchers can identify which parts of the molecule are crucial for binding. For example, the fluorine atom might participate in halogen bonding, while the quinoline nitrogen could act as a hydrogen bond acceptor. mdpi.com The aromatic rings are likely to engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. Understanding these key interactions is vital for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery and development, as they can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts. dergipark.org.trbohrium.com For quinoline derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer, antimalarial, and antibacterial actions. nih.govnih.govnih.gov
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a multi-step process that involves the selection of a dataset of compounds, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.org Various statistical and machine learning methods are employed to build these models, ranging from linear techniques like Multiple Linear Regression (MLR) to more complex non-linear approaches such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). bohrium.comnih.gov
In the context of quinoline derivatives, researchers have successfully developed numerous QSAR models to predict a range of biological activities. For instance, 2D and 3D-QSAR models have been created for quinoline derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated high predictive capabilities, with statistical metrics such as r²test values exceeding 0.8 in some cases. nih.govmdpi.com
Similarly, QSAR models have been developed for quinoline derivatives targeting other biological endpoints. For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized various machine learning regression methods to build predictive models. nih.gov Another investigation focused on camptothecin (B557342) derivatives, a class of quinoline alkaloids with anticancer properties, employed both linear (Genetic Algorithm-Multiple Linear Regression) and non-linear (Back-Propagation Artificial Neural Network) methods to develop predictive QSAR models. bohrium.com
These examples highlight the common approaches to developing predictive models for quinoline-based compounds. A hypothetical QSAR study on a series of analogs of this compound would likely involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to build and validate predictive models based on their structural and physicochemical properties.
Correlation of Molecular Descriptors with Biological Responses
A cornerstone of QSAR studies is the identification of molecular descriptors that significantly correlate with the biological activity of a set of compounds. dergipark.org.tr Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov By establishing a correlation between these descriptors and biological responses, researchers can gain insights into the mechanism of action and design more potent molecules. dergipark.org.tr
In studies of various quinoline derivatives, a wide array of molecular descriptors has been found to be important for their biological activities. These can be broadly categorized as:
Electronic Descriptors: These relate to the electron distribution in a molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electronegativity. researchgate.netdergipark.org.tr For instance, in a study of quinolinone-based thiosemicarbazones, electronegativity was a key descriptor influencing anti-TB activity, with electron-withdrawing groups enhancing activity. nih.gov
Steric and Shape Descriptors: These describe the size and shape of a molecule. CoMFA and CoMSIA are 3D-QSAR techniques that heavily rely on steric and electrostatic fields to build predictive models. dovepress.com Contour maps generated from these analyses can visualize regions where steric bulk is either favorable or unfavorable for activity. dovepress.com
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic descriptor of a molecule's hydrophobicity and is often correlated with its ability to cross cell membranes. researchgate.netdergipark.org.tr
Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule and describe aspects like branching and connectivity.
The table below summarizes key molecular descriptors that have been identified as significant in QSAR studies of various quinoline derivatives, which could be relevant for understanding the structure-activity relationships of this compound.
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | Electronegativity (χ) | Influences molecular interactions and reactivity. researchgate.netnih.gov |
| Dipole Moment (μ) | Relates to the polarity of the molecule and its interaction with polar receptors. researchgate.net | |
| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons. researchgate.netdergipark.org.tr | |
| Steric/Shape | Molecular Volume (Vm) | Can affect how well a molecule fits into a binding site. researchgate.net |
| CoMFA/CoMSIA Fields | Highlight regions where steric bulk or specific electrostatic properties enhance or diminish activity. nih.govdovepress.com | |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Affects membrane permeability and transport to the target site. researchgate.netdergipark.org.tr |
| Thermodynamic | Entropy (Se) | Relates to the degree of disorder in the system upon binding. researchgate.netdergipark.org.tr |
| Heat Capacity (C) | Can be related to the flexibility and conformational changes of the molecule. researchgate.netdergipark.org.tr |
Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways of Ester Hydrolysis and Formation
The formation and cleavage of the ester bond in 8-Quinolinyl 4-fluorobenzoate (B1226621) are fundamental reactions, typically proceeding through acid- or base-catalyzed pathways.
Ester Hydrolysis: The hydrolysis of 8-Quinolinyl 4-fluorobenzoate results in the formation of 8-hydroxyquinoline (B1678124) and 4-fluorobenzoic acid. The reaction is reversible and can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This process follows a multi-step mechanism, often designated as A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers lead to the formation of a good leaving group (8-hydroxyquinoline), which is expelled. A final deprotonation of the resulting protonated carboxylic acid yields 4-fluorobenzoic acid and regenerates the acid catalyst. youtube.com The entire process is reversible. ucoz.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification): This is a practically irreversible process. ucoz.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. The intermediate then collapses, eliminating the 8-quinolinate anion as the leaving group and forming 4-fluorobenzoic acid. The acid is immediately deprotonated by the basic conditions to form the 4-fluorobenzoate salt, which drives the reaction to completion. ucoz.com Studies on the similar compound, 8-quinolinyl N,N-dimethylcarbamate, show a dependence on hydroxide concentration, suggesting a mechanism involving a base-catalyzed deprotonation of the tetrahedral intermediate. researchgate.net
Ester Formation (Esterification): The synthesis of this compound can be achieved via Fischer esterification, which is essentially the reverse of acid-catalyzed hydrolysis. youtube.com In this reaction, 8-hydroxyquinoline and 4-fluorobenzoic acid are heated in the presence of an acid catalyst. The mechanism mirrors the hydrolysis pathway in reverse, starting with the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of 8-hydroxyquinoline, and subsequent dehydration to form the ester. ucoz.com Another common laboratory synthesis involves the reaction of an activated form of 4-fluorobenzoic acid, such as an acid chloride (4-fluorobenzoyl chloride), with 8-hydroxyquinoline, often in the presence of a base to neutralize the HCl byproduct.
Reactivity of the Quinoline (B57606) Moiety: Electrophilic Aromatic Substitution and Nucleophilic Attack
The quinoline ring system exhibits a dual reactivity profile due to the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. orientjchem.org The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring electron-deficient and susceptible to nucleophilic attack, while the benzene ring remains comparatively electron-rich and is the site for electrophilic substitution. researchgate.netquimicaorganica.org
Electrophilic Aromatic Substitution (EAS): EAS reactions occur on the more electron-rich benzenoid ring rather than the deactivated pyridine ring. researchgate.netquimicaorganica.org Substitution preferentially takes place at positions C-5 and C-8. orientjchem.orguop.edu.pk This regioselectivity is because the carbocation intermediates (Wheland intermediates) formed by attack at these positions are more stable; they allow for delocalization of the positive charge without disrupting the aromatic sextet of the pyridine ring. quimicaorganica.orgvaia.com
Nitration: Reaction with fuming nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk
Sulfonation: Heating with fuming sulfuric acid gives quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk
Nucleophilic Substitution/Attack: Nucleophiles attack the electron-deficient pyridine ring, primarily at positions C-2 and C-4. orientjchem.orgresearchgate.nettutorsglobe.com This reactivity is enhanced if a good leaving group is present at these positions. quimicaorganica.org
Chichibabin Reaction: Heating quinoline with sodamide (NaNH₂) can produce 2-aminoquinoline. uop.edu.pk
Reaction with Organolithium Reagents: Quinoline reacts with reagents like n-butyllithium to yield 2-n-butylquinoline. uop.edu.pk
Oxidation: The quinoline ring is generally resistant to oxidation, but strong oxidizing agents can cleave the benzene ring. orientjchem.orgresearchgate.net
| Reaction Type | Attacking Species | Favored Positions | Rationale | Example Reaction Conditions |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺, SO₃) | C-5 and C-8 | Attack on the electron-rich benzene ring; formation of a more stable carbocation intermediate. quimicaorganica.orgvaia.com | H₂SO₄/HNO₃ (Nitration) uop.edu.pk |
| Nucleophilic Attack/Substitution | Nucleophiles (e.g., ⁻NH₂, R⁻) | C-2 and C-4 | Attack on the electron-deficient pyridine ring. researchgate.nettutorsglobe.com | NaNH₂ (Amination) uop.edu.pk |
Influence of Fluorine on Reaction Rates and Selectivity
The fluorine atom at the C-4 position of the benzoate (B1203000) moiety has a profound electronic influence on the reactivity of the molecule due to its high electronegativity.
Influence on Ester Hydrolysis: The fluorine atom acts as a strong electron-withdrawing group via the inductive effect (-I effect). This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. researchgate.nettandfonline.com Consequently, this compound is expected to undergo hydrolysis at a significantly faster rate than its non-fluorinated counterpart, 8-quinolinyl benzoate. researchgate.netscholaris.ca Studies on similar fluorinated esters have shown that each fluorine atom added to an ester can increase the hydrolysis rate by a factor of 3 to 4. nih.gov
| Reaction | Effect of Fluorine | Mechanism |
|---|---|---|
| Ester Hydrolysis | Increases reaction rate | Inductive electron withdrawal (-I) increases the electrophilicity of the carbonyl carbon. researchgate.nettandfonline.com |
| Electrophilic Aromatic Substitution (on benzoate ring) | Deactivating, but ortho, para-directing | Strong inductive withdrawal (-I) deactivates the ring, while resonance donation (+M) directs incoming electrophiles to the ortho and para positions. csbsju.eduwikipedia.org |
Investigational Studies on Degradation Pathways
While specific degradation studies on the entire this compound molecule are not widely documented, research on its components, particularly 4-fluorobenzoate, provides insight into its likely environmental fate. The ester bond is susceptible to hydrolysis, which would be the initial step in its breakdown, releasing 8-hydroxyquinoline and 4-fluorobenzoic acid.
The microbial degradation of 4-fluorobenzoic acid has been studied. Some bacterial strains, such as Aureobacterium sp., have been shown to degrade it by first converting it to non-fluorinated intermediates. nih.gov A proposed pathway involves the initial hydrolytic dehalogenation of 4-fluorobenzoate to 4-hydroxybenzoate. nih.govethz.ch This intermediate is then further hydroxylated to 3,4-dihydroxybenzoate (protocatechuate), which can then enter central metabolism through ring cleavage pathways. nih.gov This suggests that a primary route for the biological degradation of this compound would involve initial ester hydrolysis followed by the bacterial degradation of the resulting 4-fluorobenzoic acid.
Exploration of Biological Activities and Underlying Mechanisms Non Clinical
Anticancer Research Applications
The quinoline (B57606) scaffold, a key feature of 8-Quinolinyl 4-fluorobenzoate (B1226621), is present in numerous natural alkaloids and approved drugs, and is known for a wide range of biological activities, including anticancer properties. nih.gov Derivatives of quinoline have been shown to exhibit cytotoxicity against various cancer cell lines. nih.gov
Modulatory Effects on Cancer-Related Enzymes and Signaling Pathways (e.g., Kinases)
Quinoline derivatives are recognized for their potential to act as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and microtubulin. nih.gov The epidermal growth factor receptor (EGFR), a critical player in the tumorigenesis of many cancers, has been a primary target for quinoline-based inhibitors. mdpi.com The quinazoline (B50416) core, structurally related to quinoline, shows a high affinity for the active site of EGFR kinase. mdpi.com
Key signaling pathways often dysregulated in cancer, such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, are crucial for cell proliferation and survival and represent potential targets for therapeutic intervention. ijbs.comnih.gov For instance, the activation of the PI3K/AKT/mTOR pathway is linked to metabolic reprogramming in cancer cells. nih.gov Furthermore, transcription factors like STAT3, which regulate cell proliferation and survival, are considered potential anticancer targets. mdpi.com The ability of quinoline-containing compounds to interfere with these critical pathways underscores their therapeutic potential.
Induction of Cellular Apoptosis and Cell Cycle Modulation (in vitro)
Research has demonstrated that certain quinoline derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, some 4-thioalkylquinoline derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle and trigger apoptosis. imtm.cz The induction of apoptosis is a key mechanism for many anticancer agents. The Bcl-2 family of proteins, including Bcl-xL and Bcl-2, are central regulators of apoptosis and also play a role in cell cycle arrest, making them important targets in cancer therapy. nih.govhaematologica.org The p53 tumor suppressor protein is a transcription factor that can activate genes involved in both cell cycle regulation and apoptosis. gccpo.org
Structure-Activity Relationships for Antineoplastic Potency
The anticancer activity of quinoline derivatives is highly dependent on their chemical structure. researchgate.netnih.gov Modifications at various positions of the quinoline ring can significantly influence their cytotoxic potency. For instance, the substitution at the N-1 position of the quinolone ring with a cyclopropyl (B3062369) group has been found to enhance antiproliferative activity. researchgate.net Fluorine substitution at the C-6 position has also been shown to increase the activity of quinolones against mammalian topoisomerase II enzymes. researchgate.net
In a series of 1,3,4-oxadiazole (B1194373) derivatives, a fluorinated compound demonstrated superior activity against MCF-7 breast cancer cells compared to other substituted analogs, highlighting the positive impact of the fluoro group on antiproliferation potency. mdpi.com Furthermore, the introduction of fluorine into bioactive molecules can lead to favorable hydrophobic interactions with receptors and enzyme targets. acs.org The strategic placement of substituents, therefore, plays a crucial role in optimizing the anticancer effects of these compounds.
Antimicrobial and Antitubercular Research
The quinoline core is not only significant in anticancer research but also forms the basis for many antimicrobial agents. evitachem.com
In vitro Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
Quinolone compounds have demonstrated activity against a range of bacteria, including Mycobacterium tuberculosis and other atypical mycobacteria. nih.gov Specifically, certain fluoroquinolones are active against M. tuberculosis. nih.gov Staphylococcus aureus, a common bacterium that can become an opportunistic pathogen, has also been a target for antimicrobial research involving quinoline-related structures. researchgate.netwikipedia.orgmicrobialcell.com Some 4-aminoquinoline (B48711) derivatives have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). cdc.govmdpi.com
Hydrazone derivatives containing a 4-fluorobenzoic acid moiety have been found to be active against Staphylococcus aureus ATCC 29213. researchgate.net Additionally, various hydrazone compounds have been investigated for their antimycobacterial activity against M. tuberculosis. researchgate.net
| Bacterial Strain | Compound Type | Observed Activity | Reference |
| Mycobacterium tuberculosis | Fluoroquinolones | Active | nih.gov |
| Mycobacterium tuberculosis | Hydrazone derivatives | Antimycobacterial activity | researchgate.net |
| Staphylococcus aureus | 4-fluorobenzoic acid hydrazide derivatives | Active | researchgate.net |
| Methicillin-resistant S. aureus (MRSA) | 4-aminoquinoline derivatives | Inhibitory activity | mdpi.com |
Inhibition of Microbial Targets (e.g., Type II NADH Dehydrogenase)
A key target for antitubercular drug development is the type II NADH dehydrogenase (NDH-2). benthamscience.comnih.gov This enzyme is crucial for the energy metabolism of pathogenic microorganisms, and its absence in humans makes it an attractive target. benthamscience.com Mycobacterium tuberculosis possesses two NDH-2 enzymes that are important for its respiratory metabolism. nih.gov The inhibition of NDH-2 has been proposed as the mechanism of action for several early-stage inhibitors. nih.gov While some research has focused on NDH-2 as a target, other studies suggest that the type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) may not be an ideal antimalarial drug target. nih.gov
Anti-inflammatory Research Potential
Quinoline derivatives have emerged as a versatile class of compounds with significant anti-inflammatory potential. researchgate.net Their ability to modulate multiple inflammatory pathways makes them promising candidates for managing both acute and chronic inflammatory conditions. researchgate.netsamipubco.com
The anti-inflammatory effects of quinoline derivatives are attributed to their interaction with several key molecular targets in the inflammatory cascade. texilajournal.com A primary mechanism involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. samipubco.comrjptonline.org
Furthermore, research has shown that these compounds can suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). mdpi.com Overproduction of NO is a hallmark of many inflammatory diseases. mdpi.com
A significant area of investigation is the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org TLR4 activation, often by bacterial lipopolysaccharide (LPS), triggers the NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org Certain quinolinyl analogs have been shown to inhibit this pathway, resulting in a marked reduction of these inflammatory cytokines. nih.gov This targeted action on the TLR4/NF-κB axis represents a key mechanism for the anti-inflammatory effects observed in pre-clinical models. nih.gov
Key Anti-inflammatory Mechanisms of Quinoline Derivatives
| Target/Pathway | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Inhibition of enzyme activity | Reduced prostaglandin (B15479496) synthesis | samipubco.comrjptonline.org |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein expression | Decreased nitric oxide (NO) production | mdpi.com |
| TLR4/NF-κB Pathway | Inhibition of signaling cascade | Reduced expression of TNF-α, IL-1β, and IL-6 | nih.gov |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Inhibition of receptor activity | Reduction in inflammatory pain signaling | samipubco.com |
Other Investigational Biological Activities
The investigation of quinoline derivatives extends to their potential as antiplatelet agents. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. The mechanisms by which compounds can exert antiplatelet effects are varied.
One major pathway involves the inhibition of cyclooxygenase-1 (COX-1) within platelets, which blocks the production of thromboxane (B8750289) A2, a potent platelet aggregator. youtube.com Another critical mechanism is the antagonism of the P2Y12 receptor, which prevents ADP-induced platelet aggregation. researchgate.net Research into various heterocyclic compounds has demonstrated that they can significantly inhibit platelet aggregation triggered by agonists like ADP and collagen. researchgate.net Some compounds achieve this by preventing the activation of the glycoprotein (B1211001) IIb/IIIa complex, the final common pathway for platelet aggregation, which is responsible for binding fibrinogen. nih.gov While direct studies on 8-Quinolinyl 4-fluorobenzoate are limited, the broader class of quinolines and related heterocycles are subjects of research for these mechanisms.
Antioxidant activity involves the neutralization of free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to various diseases. antiox.org The ability of a compound to act as an antioxidant is often assessed through its capacity to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. peerj.com
The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET). antiox.org In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. peerj.com The activity is often quantified as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. peerj.comjournalejmp.com While many natural and synthetic compounds possess antioxidant properties, this activity is highly dependent on the specific chemical structure. For instance, some studies on quinoline derivatives have reported a lack of significant DPPH radical scavenging capacity, indicating that the quinoline scaffold alone does not guarantee antioxidant effects. wiley.com
Antiplatelet Activity and Mechanisms
Pre-clinical Pharmacodynamic Research
Pre-clinical pharmacodynamic studies focus on the biochemical and physiological effects of a drug and its mechanism of action. For quinoline derivatives, this research has elucidated several key interactions at the molecular and cellular levels.
In the area of inflammation, the pharmacodynamic effects are well-documented. Studies have shown that these compounds can directly inhibit the activity of pro-inflammatory enzymes like COX and iNOS. rjptonline.orgmdpi.com More complex effects involve the modulation of intracellular signaling pathways, such as the TLR4/NF-κB cascade. nih.gov The measurable outcome of this modulation is a dose-dependent reduction in the levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 in cellular and animal models of inflammation. nih.gov
In antimycobacterial research, pharmacodynamic assessments involve determining the minimum inhibitory concentration (MIC) required to halt the growth of M. tuberculosis. nih.gov Mechanistic studies have further identified specific molecular targets, such as components of the bacterial respiratory chain, providing a deeper understanding of how these compounds exert their bactericidal or bacteriostatic effects. acs.org The collective findings from these non-clinical investigations underscore the diverse pharmacodynamic profile of the quinoline chemical class.
Lack of Specific Research Data on this compound Precludes Detailed Biological Activity Analysis
Despite a comprehensive search of available scientific literature, no specific non-clinical studies detailing the biological activities, target engagement, or cellular pathway analysis of the chemical compound This compound have been identified. The current body of research does not provide the specific experimental data necessary to fulfill a detailed exploration of its bio-mechanisms as requested.
General information on the broader class of quinoline derivatives suggests a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com These activities are often attributed to the ability of the quinoline scaffold to interact with various biological targets, such as enzymes and cellular receptors, thereby interfering with signaling pathways. mdpi.comorientjchem.org For instance, some quinoline derivatives have been investigated as kinase inhibitors, which play a crucial role in cellular signaling and are implicated in diseases like cancer. nih.govbohrium.com
Furthermore, studies on related compounds, such as other substituted quinolines, indicate that modifications to the quinoline core can significantly influence their target engagement and pharmacokinetic profiles. mdpi.com For example, the introduction of different functional groups can alter the molecule's binding affinity to specific proteins and affect its metabolic stability. mdpi.com Research on various quinoline derivatives has explored their effects on cellular processes, including cell cycle arrest and apoptosis in cancer cell lines. mdpi.comnih.gov
However, without specific in vitro or cell-based assay data for This compound , any discussion of its specific target engagement or its impact on cellular pathways would be purely speculative. The generation of data tables, as requested, is not possible in the absence of published experimental results.
It is important to note that while the individual components of the molecule, the quinoline moiety and the 4-fluorobenzoate group, are found in various biologically active compounds, the specific combination in This compound does not appear to have been the subject of detailed published research regarding its biological mechanisms of action. Therefore, a scientifically accurate and detailed article on its non-clinical biological activities, as per the requested outline, cannot be constructed at this time.
Applications in Coordination Chemistry and Advanced Materials Research
8-Quinolinyl 4-Fluorobenzoate (B1226621) as a Ligand Precursor
In coordination chemistry, 8-Quinolinyl 4-fluorobenzoate serves as a pro-ligand. The ester bond can be hydrolyzed to yield the 8-hydroxyquinolinate anion, a classic bidentate chelating agent that readily forms stable complexes with a vast array of metal ions. scirp.orgresearchgate.net The coordination chemistry of this compound is therefore intrinsically linked to the behavior of the 8-hydroxyquinoline (B1678124) (oxine) moiety. scirp.org
The synthesis of metal complexes using this compound as a starting material typically involves its reaction with various metal salts. The process often leads to the in-situ formation of the 8-hydroxyquinolinate ligand, which then coordinates with the metal center. scirp.orgresearchgate.net Schiff bases and their derivatives, a class of compounds to which the quinoline (B57606) part belongs, are well-regarded for their ability to form stable complexes with transition metals. researchgate.netnih.gov
Coordination polymers can also be synthesized using bidentate ligands like those derived from 8-hydroxyquinoline. scispace.comscirp.org By reacting metal ions such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II) with bis(oxine) ligands, extended polymer networks have been successfully created. scispace.com Similarly, lanthanide ions have been used to construct novel 3D coordination polymers from quinoline-based building blocks under hydrothermal conditions, indicating a versatile route to complex material synthesis. researchgate.netnih.gov
The 8-hydroxyquinolinate ligand, derived from this compound, is a monoprotic, bidentate agent that chelates to metal ions via its quinolinic nitrogen and hydroxyl oxygen atoms. scirp.orgresearchgate.net This chelation can lead to the formation of various coordination geometries, largely influenced by the metal ion's size, oxidation state, and electronic configuration. libretexts.orglibretexts.org
Commonly observed geometries include square-planar and octahedral. For instance, Cu(II) complexes with 8-hydroxyquinoline often adopt a square-planar geometry, while Co(II) and Ni(II) complexes frequently exhibit octahedral coordination, sometimes by incorporating water molecules into the coordination sphere. scirp.orgajrconline.org The coordination number can range from four to nine, with larger ions like lanthanides accommodating higher coordination numbers, resulting in geometries such as distorted monocapped square anti-prismatic configurations. libretexts.orgresearchgate.net In some cases, the ligand can act as a bridge between metal centers, further expanding the structural diversity. nih.gov
| Metal Ion | Typical Coordination Number | Common Geometric Configuration | Reference |
|---|---|---|---|
| Cu(II) | 4 | Square-Planar | scirp.orgajrconline.org |
| Ni(II) | 6 | Octahedral | scirp.orgresearchgate.net |
| Co(II) | 6 | Octahedral | researchgate.net |
| Zn(II) | 4 | Tetrahedral | ajrconline.org |
| Lanthanides (Ln(III)) | 8 or 9 | Distorted Square Antiprism / Monocapped Square Antiprism | researchgate.net |
The magnetic and spectroscopic properties of complexes derived from this compound are determined by the central metal ion and the resulting coordination geometry. fiveable.me Transition metal complexes with unpaired d-electrons are typically paramagnetic. solubilityofthings.com The magnetic moment can be used to infer the number of unpaired electrons and distinguish between high-spin and low-spin configurations in geometries like octahedral fields. researchgate.netfiveable.me For example, high-spin octahedral Co(II) complexes typically show magnetic moments between 4.30 and 4.70 Bohr magnetons (B.M.), corresponding to three unpaired electrons. researchgate.net
| Metal Complex Example | Magnetic Moment (B.M.) | Inferred Geometry | Reference |
|---|---|---|---|
| High-Spin Co(II) | 4.30 - 4.70 | Octahedral | researchgate.net |
| High-Spin Ni(II) | 2.96 - 3.10 | Octahedral | researchgate.net |
| Cu(II) | ~1.87 | Deformed Octahedral | researchgate.net |
| Fe(II) | Paramagnetic | Distorted Tetrahedral |
Spectroscopic analysis provides further structural insights. In infrared (IR) spectroscopy, coordination of the 8-hydroxyquinolinate ligand to a metal ion causes a shift in the characteristic stretching frequencies of the C=N and C-O bonds. scispace.com UV-Visible spectroscopy is also a key tool; the complexation of the ligand with a metal ion typically results in a shift of the absorption maxima to different wavelengths compared to the free ligand. scirp.orgresearchgate.net These shifts are due to charge transfer transitions between the ligand and the metal ion.
Elucidation of Coordination Modes and Geometric Configurations
Potential in Functional Materials Design
The combination of a quinoline ring system, known for its role in luminescent materials, and a fluorinated phenyl group makes this compound a promising candidate for designing functional materials.
Materials based on the 8-quinolinol structure are central to optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com For instance, 8-Quinolinolato Lithium (Liq) is valued as an electron transport and injection material in OLEDs due to its favorable electronic structure. mdpi.com The optical properties of such materials are governed by electronic transitions within the ligand, primarily n–π* and π–π* transitions. mdpi.com
The introduction of fluorine via the 4-fluorobenzoate moiety can significantly modulate a material's electronic properties. samaterials.com Fluorine is highly electronegative, and its incorporation into organic molecules can alter properties like hole mobility and energy levels. mdpi.com The deployment of fluorine-substituted conjugated polymers in photovoltaic cells, for example, has been shown to improve device efficiency. mdpi.com Therefore, materials incorporating the this compound structure could possess tunable optical and electronic characteristics suitable for applications in sensors, displays, and lighting. samaterials.comgovinfo.gov
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Metal complexes based on 8-hydroxyquinoline derivatives are known to form three-dimensional supramolecular architectures stabilized by interactions such as π-π stacking between the aromatic quinoline rings. mdpi.com
The 4-fluorobenzoate component of the molecule introduces the possibility of other specific intermolecular forces that are crucial for crystal engineering and materials science. mdpi.com These include halogen bonding, where the fluorine atom acts as a halogen bond acceptor, as well as C-H···F and C-H···O hydrogen bonds. mdpi.comresearchgate.net These directional interactions can be exploited to guide the self-assembly of molecules, creating well-defined nanostructures, liquid crystals, and other organized materials. mdpi.commdpi.com The ability to form such assemblies is vital for developing new functional materials from the bottom up. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 8-Quinolinyl 4-fluorobenzoate (B1226621) is likely to move beyond traditional multi-step methods towards more sustainable and efficient strategies. Current synthetic paradigms for quinoline (B57606) derivatives often involve well-established but potentially resource-intensive reactions like the Friedländer, Skraup, or Pfitzinger syntheses. researchgate.netrsc.org The ester linkage in 8-Quinolinyl 4-fluorobenzoate is typically formed through the reaction of 8-hydroxyquinoline (B1678124) with an activated form of 4-fluorobenzoic acid. Future research will likely focus on optimizing this process with greener methodologies.
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. rsc.orgjuniperpublishers.com Developing a one-pot MCR to construct the this compound scaffold would represent a major advancement in efficiency.
Green Catalysis: Research is expected to focus on replacing traditional transition metal catalysts with more environmentally benign alternatives. rsc.org Iodine, for instance, has been shown to be a "green alternative" for catalyzing various organic reactions, including those used in quinoline synthesis. rsc.org Similarly, the use of hypervalent iodine reagents can promote reactions under mild, ambient temperature conditions. acs.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Friedländer synthesis of quinolines, drastically reducing reaction times and often improving yields. juniperpublishers.com Exploring microwave-assisted esterification for the final step in the synthesis of this compound could enhance the sustainability of its production.
| Sustainable Synthesis Strategy | Potential Advantage | Relevant Research Context |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, increased molecular diversity. researchgate.netrsc.org | Successfully used for diverse quinoline scaffolds. researchgate.netrsc.org |
| Iodine-based Catalysis | Environmentally benign alternative to transition metals. rsc.org | Used extensively in various chemical reactions. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. juniperpublishers.com | Applied to Friedländer synthesis of quinolines. juniperpublishers.com |
| Metal-Free Mild Conditions | Reduced toxicity and cost, ambient temperature reactions. acs.org | Hypervalent iodine reagents used for quinolinone synthesis. acs.org |
Application of Advanced Analytical Techniques for Deeper Structural Insights
While standard analytical techniques are sufficient for basic characterization, advanced methods can provide a much deeper understanding of the structural and electronic properties of this compound. Such insights are crucial for understanding its reactivity, biological interactions, and material properties.
Future research should employ a suite of advanced analytical techniques:
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state. For this compound, it would reveal precise bond lengths, bond angles, and the molecule's conformation. It would also elucidate intermolecular interactions, such as π-stacking or hydrogen bonding, which govern its crystal packing and can influence its physical properties. X-ray data has been reported for related 4-thioalkylquinoline derivatives, highlighting its utility in this class of compounds. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple ¹H and ¹³C NMR, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, offering insights into the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula of this compound and its fragments. acs.org
Positron Emission Tomography (PET): For pre-clinical studies, radiolabeling this compound with isotopes like ¹⁸F or ¹¹C would allow for its visualization and tracking in vivo using PET imaging. umich.edunih.gov This analytical method provides invaluable pharmacokinetic and target engagement data. umich.edunih.gov
Integration of Machine Learning in Computational Design and Prediction
Machine learning (ML) is revolutionizing chemical and pharmaceutical research by enabling rapid prediction of molecular properties and activities, thereby accelerating the design-synthesis-test cycle. doaj.orgresearchgate.net For this compound, ML can be a powerful tool for exploring its potential and designing superior analogues.
Future research directions integrating ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building ML-based QSAR models, researchers can predict the biological activity of novel derivatives of this compound before they are synthesized. nih.gov Such models have been successfully developed for quinoline derivatives to predict activities like P-glycoprotein inhibition and anti-inflammatory effects. researchgate.netnih.gov
Prediction of Physicochemical and Material Properties: ML algorithms can be trained to predict key properties such as solubility, stability, and corrosion inhibition efficiency. This can guide the design of molecules with optimized characteristics for specific material science applications.
Reaction Prediction and Synthesis Design: ML models are being developed to predict the outcomes of chemical reactions, including regioselectivity. doaj.orgresearchgate.net This could be applied to predict the most likely sites for functionalization on the this compound scaffold, aiding in the design of new synthetic routes and derivatives.
| Machine Learning Application | Objective | Example in Quinoline Research |
| QSAR/QSPR Modeling | Predict biological activity or physical properties. nih.gov | Predicting anti-inflammatory activity and corrosion inhibition. researchgate.net |
| Active Site Prediction | Identify reactive sites for functionalization. doaj.orgresearchgate.net | Predicting regioselectivity of electrophilic aromatic substitution. doaj.orgresearchgate.net |
| Drug Design | Design new derivatives with enhanced therapeutic effects. mdpi.com | Designing quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com |
Identification of Undiscovered Biological Targets and Therapeutic Applications (pre-clinical)
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a vast range of activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgrsc.orgnih.govbiointerfaceresearch.com This suggests that this compound could have significant, yet undiscovered, therapeutic potential.
Prospective pre-clinical research should investigate:
Novel Anticancer Activity: While some quinolines are known topoisomerase inhibitors, this compound could be screened against a broader panel of cancer-related targets. rsc.org A functional proteomics approach previously identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs; these represent novel targets for which this compound could be tested. nih.gov It could also be investigated as an inhibitor of P-glycoprotein to combat multidrug resistance in cancer. nih.gov
Neurodegenerative Diseases: Quinoline derivatives are being explored for their potential to treat Alzheimer's and Parkinson's diseases by interacting with neurotransmitter systems. researchgate.netrsc.org The unique structure of this compound warrants investigation in models of these neurodegenerative conditions.
Infectious Diseases: Beyond malaria, quinoline derivatives have shown activity against various bacteria, fungi, viruses, and other parasites like Leishmania. rsc.orgnih.govresearchgate.net The compound should be screened against a wide array of pathogens. The presence of the fluorine atom may enhance its metabolic stability or binding affinity, a common strategy in medicinal chemistry.
Anti-inflammatory Properties: Various quinoline derivatives have been identified as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). researchgate.net Pre-clinical studies could explore the potential of this compound as a novel anti-inflammatory agent.
Exploration of New Material Science Applications beyond Coordination Chemistry
The applications of quinoline derivatives extend beyond medicine into the realm of material science. numberanalytics.com The specific combination of the electron-rich quinoline ring system and the electron-withdrawing fluorine atom in this compound suggests it may possess interesting photophysical and electronic properties.
Future research could explore its use in:
Organic Electronics: Quinoline-based materials are utilized in the development of organic light-emitting diodes (OLEDs). numberanalytics.com The fluorescence properties of this compound, potentially enhanced by the fluorobenzoate group, should be characterized to assess its suitability as an emitter or host material in OLED devices. A related compound, 2-fluorobenzoic acid (2-methyl-8-quinolinyl) ester, is noted for its strong fluorescence. guidechem.com
Chemical Sensors: The quinoline moiety can act as a binding site for metal ions or other analytes. Changes in the fluorescence of this compound upon binding could be exploited to develop new fluorescent chemosensors.
Corrosion Inhibitors: Pyridine-quinoline derivatives have been studied as effective corrosion inhibitors for metals. this compound could be evaluated for its ability to form protective films on metal surfaces, potentially leading to new anti-corrosion coatings.
Energy Storage: An emerging area of research for quinoline compounds is in energy storage and conversion applications, though this field is still nascent. numberanalytics.com
Q & A
Basic: What are the recommended synthetic routes for 8-Quinolinyl 4-fluorobenzoate, and how is purity validated?
Methodological Answer:
The synthesis typically involves esterification between 8-hydroxyquinoline and 4-fluorobenzoyl chloride under anhydrous conditions. A refluxing solvent system (e.g., dichloromethane or tetrahydrofuran) with a base catalyst like triethylamine is employed to drive the reaction . Microwave-assisted synthesis using KF·2H₂O as a fluorinating agent has also been reported for analogous fluorinated quinolines, offering improved yield and reduced reaction time .
Purity Validation:
- Chromatography: HPLC with UV detection (λ = 254 nm) confirms compound homogeneity.
- Spectroscopy: ¹H/¹³C NMR (to verify ester bond formation) and ¹⁹F NMR (to confirm fluorobenzoate integrity) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability is influenced by:
- Light Sensitivity: Store in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation of the quinoline moiety .
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >150°C, but prolonged room-temperature storage in polar solvents (e.g., DMSO) may hydrolyze the ester bond .
- pH Sensitivity: Hydrolysis accelerates in alkaline conditions (pH >9), monitored via time-resolved ¹⁹F NMR .
Advanced: What mechanistic insights exist for the defluorination of 4-fluorobenzoate derivatives in biological systems?
Methodological Answer:
Defluorination pathways depend on enzymatic activity and environmental conditions:
- Aerobic: Aureobacterium sp. utilizes 4-fluorobenzoate dehalogenase to directly cleave C-F bonds, yielding 4-hydroxybenzoate and fluoride ions .
- Anaerobic: Coenzyme A (CoA) thioesterification precedes defluorination, as seen in Aureobacterium sp. RHO25, forming 4-hydroxybenzoyl-CoA .
Experimental Design: - Use ¹⁹F NMR to track fluoride release in microbial cultures.
- Compare kinetic parameters (e.g., kcat, KM) across bacterial strains to identify rate-limiting steps .
Advanced: How can researchers resolve contradictions in stability data for fluorinated quinoline esters?
Methodological Answer:
Contradictions often arise from:
- Methodological Variability: Differences in solvent purity, light exposure, or analytical techniques (e.g., HPLC vs. NMR quantification).
- Environmental Factors: Oxygen levels and trace metal contamination (e.g., Fe³⁺) in storage buffers .
Resolution Strategies: - Standardize protocols using ICH guidelines (e.g., Q1A(R2) for stability testing).
- Conduct accelerated degradation studies (40°C/75% RH) with multi-method validation .
Advanced: How to design experiments probing the biological activity of this compound?
Methodological Answer:
- Target Identification: Screen against fluorobenzoate-metabolizing enzymes (e.g., dehalogenases) via enzyme inhibition assays .
- Cellular Models: Use Cunninghamella elegans (a fungal model for xenobiotic metabolism) to study metabolic byproducts via LC-MS .
- Dose-Response Analysis: Employ Hill slope modeling to differentiate cytotoxic vs. subcytotoxic effects .
Advanced: What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., nitro) at the quinoline C-5 position to enhance electrophilic reactivity .
- Fluorine Scanning: Replace the 4-fluorobenzoate with 2- or 3-fluoro analogs to assess steric and electronic effects on binding .
- High-Throughput Screening: Use parallel synthesis (e.g., robotic liquid handlers) to generate libraries for rapid SAR evaluation .
Advanced: How to address discrepancies in pharmacological data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using PRISMA guidelines to identify outliers or confounding variables (e.g., cell line variability) .
- Replication Studies: Independently validate key findings under controlled conditions (e.g., standardized cell culture media) .
- Cross-Disciplinary Review: Consult enzymologists and toxicologists to contextualize mechanisms (e.g., off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
